Cas no 21834-98-0 (3,5-dimethyl-1,2-cyclopentanedione)

3,5-dimethyl-1,2-cyclopentanedione structure
21834-98-0 structure
Product Name:3,5-dimethyl-1,2-cyclopentanedione
CAS No:21834-98-0
MF:C7H10O2
MW:126.153102397919
CID:912043
PubChem ID:89538
Update Time:2025-04-19

3,5-dimethyl-1,2-cyclopentanedione Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-1,2-cyclopentanedione
    • 2-Cyclopenten-1-one, 2-hydroxy-3,5-dimethyl-
    • 2-Hydroxy-3,5-dimethyl-2-cyclopenten-1-one
    • SCHEMBL443100
    • FEMA 3269
    • EINECS 244-603-9
    • 2-Hydroxy-3,5-dimethyl-2-cyclopenten-1-one #
    • 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one
    • 3,5-dimethylcyclopent-2-en-2-olone
    • NS00050761
    • 21834-98-0
    • DTXSID50944440
    • Inchi: 1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4,9H,3H2,1-2H3
    • InChI Key: RLEJFFGSMZQXJX-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)CC=1C)=O

Computed Properties

  • Exact Mass: 126.0681
  • Monoisotopic Mass: 126.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0579 (rough estimate)
  • Melting Point: 87-95 °C(lit.)
  • Boiling Point: 194.28°C (rough estimate)
  • Refractive Index: 1.4690 (estimate)
  • PSA: 37.3
  • Solubility: Not available

3,5-dimethyl-1,2-cyclopentanedione Security Information

  • WGK Germany:3
  • Safety Instruction: 24/25
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